L-Cystathionine

Description

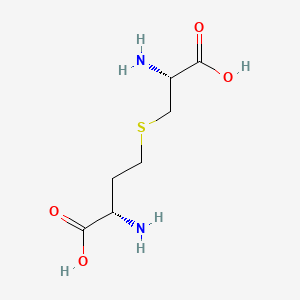

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRYLPWNYFXEMH-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20971384 | |

| Record name | S-(2-Amino-2-carboxyethyl)homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Cystathionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Cystathionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

22 mg/mL | |

| Record name | L-Cystathionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56-88-2 | |

| Record name | Cystathionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cystathionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Amino-2-carboxyethyl)homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-S-(2-amino-2-carboxyethyl)-L-homocysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTATHIONINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/375YFJ481O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Cystathionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

312 °C | |

| Record name | L-Cystathionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The L-Cystathionine Synthesis Pathway in Mammals: A Technical Guide for Researchers

Abstract

The synthesis of L-Cystathionine is a critical juncture in mammalian sulfur amino acid metabolism, intrinsically linked to cellular redox homeostasis, methylation potential, and the generation of signaling molecules. This technical guide provides an in-depth exploration of the core components of the L-Cystathionine synthesis pathway, also known as the transsulfuration pathway. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic reactions, regulatory mechanisms, and detailed experimental protocols for studying this vital metabolic route. All quantitative data has been summarized into structured tables for comparative analysis, and key pathways and workflows are visualized using the DOT language for enhanced clarity.

Introduction to the Transsulfuration Pathway

In mammals, the transsulfuration pathway facilitates the conversion of the essential amino acid methionine to the non-essential amino acid cysteine.[1][2] This process is central to maintaining appropriate levels of homocysteine, a cytotoxic intermediate, and for providing the cysteine necessary for the synthesis of proteins, glutathione (B108866), taurine, and the gaseous signaling molecule, hydrogen sulfide (B99878) (H₂S).[3][4] The synthesis of L-Cystathionine is the first committed step in this pathway, representing a key regulatory control point.[2][5] Dysregulation of this pathway is implicated in a variety of human pathologies, including cardiovascular diseases, neurological disorders, and cancer.[3]

Core Enzymology of L-Cystathionine Synthesis

The synthesis of L-Cystathionine is a two-enzyme cascade.

Cystathionine (B15957) β-Synthase (CBS)

Cystathionine β-Synthase (CBS) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the condensation of L-serine and L-homocysteine to form L-Cystathionine.[2][5] This reaction is a β-replacement where the hydroxyl group of serine is replaced by homocysteine.[6] Uniquely among PLP-dependent enzymes, mammalian CBS also contains a heme cofactor that functions as a redox sensor, allowing its activity to be modulated by the cellular redox state.[2][5]

Cystathionine γ-Lyase (CGL or CSE)

Cystathionine γ-Lyase (CGL), also known as cystathionase, is another PLP-dependent enzyme that acts downstream of CBS.[7][8] While its primary role in the transsulfuration pathway is the cleavage of L-Cystathionine to produce cysteine, α-ketobutyrate, and ammonia, it is crucial to understand its function in the broader context of sulfur amino acid metabolism.[7][8] CGL can also catalyze the α,γ-elimination and β-replacement reactions of homocysteine, contributing to H₂S production.[4]

Quantitative Analysis of Enzyme Kinetics

The catalytic efficiencies of CBS and CGL are critical for maintaining metabolic flux through the transsulfuration pathway. The following tables summarize key kinetic parameters for these enzymes from various mammalian sources.

| Enzyme | Substrate | K_m_ (mM) | V_max_ (μmol/min/mg) | Source Organism | Reference |

| Human CBS | L-Serine | 1.2 | - | Human | [9] |

| Human CBS | L-Homocysteine | 2.1 (K_i_) | - | Human | [10] |

| Human CGL | L-Cystathionine | 0.5 | 2.5 | Human (Liver) | [1] |

| Rat CGL | L-Cystathionine | 3.0 | 12.3 | Rat (Liver) | [1] |

| Yeast CBS | L-Serine | - | 155 (k_cat_ s⁻¹) | Yeast | [6] |

| Yeast CBS | L-Cysteine | - | 55 (k_cat_ s⁻¹) | Yeast | [6] |

Table 1: Michaelis-Menten constants (K_m_) and maximum reaction velocities (V_max_) for CBS and CGL.

| Inhibitor | Target Enzyme | IC₅₀ (μM) | Reference |

| β-cyanoalanine (BCA) | Human CSE | 14 ± 0.2 | [11][12] |

| Propargylglycine (PAG) | Human CSE | 40 ± 8 | [11][12] |

| Aminooxyacetic acid (AOAA) | Human CBS | 8.5 ± 0.7 | [11][12] |

| Aminooxyacetic acid (AOAA) | Human CSE | 1.1 ± 0.1 | [11][12] |

Table 2: Inhibition constants (IC₅₀) for common CBS and CSE inhibitors.

Regulation of the L-Cystathionine Synthesis Pathway

The flux through the transsulfuration pathway is tightly regulated at multiple levels to respond to the metabolic needs of the cell.

Allosteric Regulation of CBS

The primary regulatory mechanism for L-Cystathionine synthesis is the allosteric activation of CBS by S-adenosylmethionine (SAM).[5] SAM, a key methyl donor in numerous cellular reactions, signals a state of methionine abundance.[5] Binding of SAM to the regulatory domain of CBS induces a conformational change that relieves autoinhibition and increases the enzyme's catalytic activity by 2.5 to 5-fold, with a dissociation constant of 15 μM.[5][13][14][15] This activation enhances the V_max_ of the reaction without significantly affecting the K_m_ for the substrates.[5]

Transcriptional Regulation

The expression of the CBS gene is controlled by two main promoters, -1a and -1b, which are GC-rich and lack a TATA box.[3][16] Several transcription factors, including Sp1, Sp3, and NF-Y, have been shown to regulate the basal transcription of CBS.[3][16] The expression of CBS can be induced by cell growth and certain growth factors, while it is downregulated by contact inhibition and nutrient depletion.[3]

Post-Translational Modifications

While less is known about the post-translational modification of CBS and CGL, phosphorylation of Sp1/Sp3 has been suggested to play a role in regulating CBS promoter activity.[17]

Signaling Pathways and Experimental Workflows

L-Cystathionine Synthesis Pathway

Caption: The L-Cystathionine synthesis pathway in mammals.

Experimental Workflow for CBS Activity Assay

Caption: A generalized workflow for measuring CBS enzyme activity.

Detailed Experimental Protocols

Colorimetric Coupled Enzyme Assay for Cystathionine β-Synthase (CBS) Activity

This method relies on a coupled reaction where the product of the CBS reaction, L-Cystathionine, is converted to cysteine by CGL, which is then detected colorimetrically.[18]

Materials:

-

Bovine kidney crude extract (as a source of CBS and for CGL purification)

-

Buffer S: 20 mM Tris-HCl, pH 8.0, containing 10 mM PLP and 2 mM EDTA

-

Assay Buffer: 200 mM Bis-Tris Propane, pH 8.25

-

L-Serine solution

-

L-Homocysteine (L-HCys) solution

-

Partially purified Cystathionine γ-Lyase (CGL)

-

Acidic ninhydrin (B49086) reagent

-

Glacial acetic acid

-

95% Ethanol

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine Assay Buffer, 50 μM PLP, 1 mM DTT, and the desired concentrations of L-Serine and L-HCys.

-

Initiate the reaction: Add the CBS-containing sample (e.g., crude extract) and the ancillary CGL enzyme to the reaction mixture. The final volume is typically 200 μL.

-

Incubate: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction: Terminate the reaction by adding 50 μL of the reaction mixture to a tube containing 50 μL of glacial acetic acid and 50 μL of the acidic ninhydrin reagent.

-

Develop color: Boil the mixture for 10 minutes in a water bath.

-

Cool and dilute: Rapidly cool the sample in an ice water bath and then dilute with 850 μL of 95% ethanol.

-

Measure absorbance: Read the absorbance at 560 nm. A time-zero blank should be subtracted from the final reading.

-

Calculate activity: One unit of CBS activity is defined as the amount of enzyme that catalyzes the formation of 1 μmol of cysteine per hour at 37°C.[19]

Continuous Spectrophotometric Assay for Cystathionine γ-Lyase (CGL) Activity

This assay continuously monitors the production of the thiol group of cysteine from the cleavage of L-Cystathionine using DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).[1]

Materials:

-

Purified CGL enzyme

-

Borate (B1201080) buffer (40 mM), pH 8.2

-

L-Cystathionine solution (ranging from 0.03 to 3.0 mM)

-

DTNB solution (0.1 M in ethanol)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture: In a cuvette, prepare a 1 mL reaction mixture containing 40 mM borate buffer, pH 8.2, and the desired concentration of L-Cystathionine.

-

Add DTNB: Add 10 μL of 0.1 M DTNB solution to the reaction mixture.

-

Initiate the reaction: Start the reaction by adding a small volume of the purified CGL enzyme (e.g., 5 μL of a 6 mg/mL solution).

-

Monitor absorbance: Immediately monitor the increase in absorbance at 412 nm at 30°C for 1 minute. The linear portion of the reaction time course should be used for analysis.

-

Calculate kinetic parameters: The reaction rates at different substrate concentrations can be used to determine the K_m_ and V_max_ of the enzyme using Michaelis-Menten kinetics.

Quantification of L-Cystathionine in Biological Samples by RP-HPLC

This method allows for the simultaneous determination of cystathionine, cysteine, and glutathione in biological samples.[20]

Materials:

-

Biological sample (e.g., brain tissue homogenate)

-

Internal standard

-

Derivatizing agent (e.g., a fluorescent tag)

-

Mobile phase for HPLC

-

Reversed-phase HPLC (RP-HPLC) system with a suitable detector (e.g., fluorescence or UV)

Procedure:

-

Sample preparation: Homogenize the tissue sample in an appropriate buffer and deproteinize (e.g., with trichloroacetic acid).

-

Derivatization: React the sample with the derivatizing agent to form a stable, detectable derivative of cystathionine and other analytes.

-

HPLC analysis: Inject the derivatized sample onto the RP-HPLC column. Elute the compounds using a suitable mobile phase gradient.

-

Detection: Detect the derivatized compounds as they elute from the column using the appropriate detector.

-

Quantification: Quantify the amount of L-Cystathionine by comparing the peak area to that of a known standard curve. The use of an internal standard is recommended for improved accuracy.

Conclusion

The L-Cystathionine synthesis pathway is a cornerstone of mammalian sulfur amino acid metabolism, with profound implications for cellular health and disease. A thorough understanding of its core enzymes, regulatory networks, and the methodologies to study them is paramount for researchers and clinicians alike. This technical guide provides a foundational resource for professionals in the field, offering both a comprehensive overview and practical, detailed protocols to facilitate further investigation into this critical metabolic pathway. The continued exploration of the transsulfuration pathway holds significant promise for the development of novel therapeutic strategies for a range of human diseases.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Reaction mechanism and regulation of cystathionine beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 6. Pre-Steady-State Kinetic Analysis of Enzyme-monitored Turnover during Cystathionine β-Synthase-catalyzed H2S-Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic Properties of Polymorphic Variants and Pathogenic Mutants in Human Cystathionine γ-Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 9. A continuous spectrophotometric assay for human cystathionine beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 13. Structural insight into the molecular mechanism of allosteric activation of human cystathionine β-synthase by S-adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Regulation of human cystathionine beta-synthase by S-adenosyl-L-methionine: evidence for two catalytically active conformations involving an autoinhibitory domain in the C-terminal region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Transcriptional regulation of the human cystathionine beta-synthase -1b basal promoter: synergistic transactivation by transcription factors NF-Y and Sp1/Sp3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transcriptional regulation of the cystathionine-beta -synthase gene in Down syndrome and non-Down syndrome megakaryocytic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. RP-HPLC method for quantitative determination of cystathionine, cysteine and glutathione: An application for the study of the metabolism of cysteine in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Cystathionine in the Brain: A Technical Guide on its Core Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Cystathionine is a critical intermediate in the transsulfuration pathway, positioned at the metabolic crossroads of methionine and cysteine metabolism. In the brain, its significance extends beyond a mere metabolic stepping stone. The synthesis and degradation of L-Cystathionine are intricately linked to the production of vital molecules such as cysteine, the master antioxidant glutathione (B108866), and the gaseous signaling molecule hydrogen sulfide (B99878) (H₂S). While direct evidence for L-Cystathionine as a classical neurotransmitter or neuromodulator is currently lacking, its metabolic flux profoundly influences neuronal function, redox homeostasis, and cytoprotection. This technical guide provides an in-depth exploration of the biological functions of L-Cystathionine in the brain, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal molecule in neuroscience.

Introduction

L-Cystathionine is a non-proteinogenic amino acid that serves as an essential intermediate in the conversion of homocysteine to cysteine in the transsulfuration pathway.[1] In the central nervous system (CNS), this pathway is not only crucial for protein synthesis and cellular redox balance but also for the generation of neuroactive substances.[2] The enzymes responsible for the synthesis and breakdown of L-Cystathionine, cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CGL), are strategically expressed in the brain, highlighting the importance of this metabolic route.[2] This guide will dissect the multifaceted roles of L-Cystathionine, focusing on its synthesis and metabolism, its indirect influence on neurotransmission and neuromodulation, and its contribution to neuroprotective mechanisms.

Synthesis and Metabolism of L-Cystathionine in the Brain

The metabolism of L-Cystathionine is governed by the transsulfuration pathway, which primarily occurs in astrocytes.[2]

2.1. Synthesis: Cystathionine β-Synthase (CBS)

L-Cystathionine is synthesized from L-homocysteine and L-serine in a reaction catalyzed by cystathionine β-synthase (CBS), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[3][4]

-

Reaction: L-serine + L-homocysteine → L-Cystathionine + H₂O

CBS activity is allosterically regulated by S-adenosylmethionine (SAM), which acts as an activator.[1] This regulation allows for the cellular control of homocysteine flux into either the remethylation pathway to methionine or the transsulfuration pathway towards cysteine synthesis.[1]

2.2. Degradation: Cystathionine γ-Lyase (CGL)

L-Cystathionine is cleaved by cystathionine γ-lyase (CGL), another PLP-dependent enzyme, to produce L-cysteine, α-ketobutyrate, and ammonia.[5]

-

Reaction: L-Cystathionine → L-cysteine + α-ketobutyrate + NH₃

The availability of L-cysteine is a rate-limiting step for the synthesis of glutathione (GSH), a major endogenous antioxidant in the brain.[5]

Mandatory Visualization: The Transsulfuration Pathway

Caption: The Transsulfuration Pathway in the Brain.

Quantitative Data

L-Cystathionine Concentrations in the Brain

The concentration of L-Cystathionine varies across different brain regions in both humans and rodents.[6][7][8]

| Brain Region | Species | Concentration | Citation(s) |

| Thalamus | Human | 4.71 - 55.34 nmol/mg protein | [7][8] |

| Cortex | Human | Low | [7][8] |

| Cerebellum | Human | Low | [7][8] |

| Various Regions | Rat | 10 - 120 nmol/g wet weight | [6] |

| Cerebellum | Rat | High | [6] |

| Hemispheres (White & Gray Matter) | Rat | Low | [6] |

| Glioma Tissue | Human | 0.2 - 5.53 mM | [7][9] |

| Normal Brain Tissue | Human | Not detectable or very low (e.g., 0.27 ± 0.30 mM) | [7][9] |

Note: Concentrations can vary significantly based on the analytical method used and the physiological state of the tissue.

Kinetic Parameters of Key Enzymes

| Enzyme | Substrate(s) | Km | Vmax | Organism/Tissue | Citation(s) |

| Cystathionine β-Synthase (CBS) | L-Homocysteine | ~5 mmol/L (estimated) | - | - | |

| Cystathionine β-Synthase (CBS) | L-Serine | - | - | - | |

| Cystathionine γ-Lyase (CGL) | L-Cystathionine | - | - | Human |

Note: Specific kinetic data for CBS in the brain are limited in the literature. The provided Km for homocysteine is an estimate.

Biological Functions in the Brain

The biological functions of L-Cystathionine in the brain are primarily attributed to its role as a precursor to neuroactive molecules.

4.1. Precursor to Cysteine and Glutathione: Neuroprotection and Redox Homeostasis

The breakdown of L-Cystathionine by CGL provides the sole de novo source of L-cysteine in the brain.[5] L-cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant antioxidant in the CNS.[5] GSH plays a pivotal role in protecting neurons from oxidative stress, a key factor in neurodegenerative diseases and brain injury.[5]

4.2. Source of Hydrogen Sulfide (H₂S): Neuromodulation

In the brain, H₂S is a gaseous signaling molecule primarily produced from L-cysteine by CBS.[2] H₂S has diverse neuromodulatory roles, including:

-

Modulation of synaptic plasticity: It can influence long-term potentiation (LTP).

-

Regulation of neuronal excitability: It can interact with various ion channels.

-

Neuroprotection: It exhibits anti-apoptotic, anti-inflammatory, and antioxidant properties.[2]

4.3. Transport and Potential for Glutamate (B1630785) Homeostasis

L-Cystathionine has been identified as a substrate for the cystine/glutamate antiporter (system xc⁻).[10] This suggests a potential role for L-Cystathionine in regulating extracellular glutamate levels, a critical aspect of neuronal function and excitotoxicity.[10]

4.4. Direct Neuronal Effects: The Unanswered Question

Despite its crucial metabolic position, there is a conspicuous absence of evidence for direct effects of L-Cystathionine on neuronal excitability or synaptic transmission. Electrophysiological studies applying L-Cystathionine directly to neurons are scarce in the published literature. The prevailing view is that its physiological effects are mediated through its metabolic products.

Experimental Protocols

Quantification of L-Cystathionine in Brain Tissue by RP-HPLC

This method allows for the simultaneous measurement of L-Cystathionine, cysteine, and glutathione.

5.1.1. Sample Preparation

-

Homogenize frozen brain tissue in 5 volumes of 0.1 M perchloric acid.

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for derivatization.

5.1.2. Derivatization

-

To 100 µL of the supernatant, add 100 µL of 2 M potassium borate (B1201080) buffer (pH 9.5) and 10 µL of a dithiothreitol (B142953) solution (10 mg/mL) to reduce disulfide bonds.

-

Incubate for 30 minutes at room temperature.

-

Add 100 µL of 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) solution (10 mg/mL in ethanol).

-

Incubate at 60°C for 30 minutes in the dark.

-

Cool the samples and add 100 µL of 1 M HCl to stop the reaction.

-

Filter the sample through a 0.22 µm filter before injection into the HPLC system.

5.1.3. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1 M sodium acetate (B1210297) buffer (pH 4.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 10% to 50% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 365 nm.

-

Quantification: Based on a standard curve prepared with known concentrations of L-Cystathionine.

Mandatory Visualization: L-Cystathionine Quantification Workflow

References

- 1. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 2. Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of cystathionine beta-synthase in homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reaction mechanism and regulation of cystathionine beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of cystathionine-gamma-lyase leads to loss of glutathione and aggravation of mitochondrial dysfunction mediated by excitatory amino acid in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cystathionine in rat brain: catabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo 1H MRS detection of cystathionine in human brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cds.ismrm.org [cds.ismrm.org]

- 9. The influence of cystathionine on neurochemical quantification in brain tumor in vivo magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cystathionine Is a Novel Substrate of Cystine/Glutamate Transporter: IMPLICATIONS FOR IMMUNE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of L-Cystathionine in the Transsulfuration Pathway: A Technical Guide

Introduction

The transsulfuration pathway is a critical metabolic route that serves as the central hub for sulfur-containing amino acid metabolism in mammals.[1][2][3] This pathway facilitates the irreversible conversion of the essential amino acid methionine into cysteine.[1][4] At the heart of this process lies L-Cystathionine, a non-proteinogenic thioether amino acid that functions as the key intermediate.[5] Its formation and subsequent cleavage are meticulously regulated, dictating the metabolic fate of homocysteine—a cytotoxic intermediate—and controlling the endogenous supply of cysteine.[4][6] This de novo synthesis of cysteine is paramount, as it is the rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant, and a substrate for the production of taurine (B1682933) and the gaseous signaling molecule, hydrogen sulfide (B99878) (H₂S).[1][7][8][9] This guide provides an in-depth examination of L-Cystathionine's role, the regulation of its enzymatic machinery, its physiological significance, and the experimental methodologies used to investigate this vital pathway.

Core Pathway: The Synthesis and Catabolism of L-Cystathionine

The conversion of homocysteine to cysteine occurs in two sequential, vitamin B6-dependent enzymatic steps, with L-Cystathionine as the indispensable intermediate.[3][10]

1. Synthesis of L-Cystathionine

The first committed and rate-limiting step of the transsulfuration pathway is the condensation of L-homocysteine and L-serine to form L-Cystathionine.[4][11] This β-replacement reaction is catalyzed by the enzyme Cystathionine β-synthase (CBS) .[4][12] CBS utilizes pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, as an essential cofactor to facilitate the reaction.[6][10] The reaction effectively channels homocysteine away from the remethylation cycle (which regenerates methionine) and commits it to cysteine synthesis.[6][7]

2. Catabolism of L-Cystathionine

L-Cystathionine is subsequently cleaved in a γ-elimination reaction catalyzed by Cystathionine γ-lyase (CSE or CGL) , another PLP-dependent enzyme.[4][5][13] This irreversible reaction yields L-cysteine, α-ketobutyrate, and ammonia.[5][13] The L-cysteine produced is then available for protein synthesis, conversion to taurine, or, most critically, for the synthesis of glutathione.[1][5][14]

References

- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 2. mdpi.com [mdpi.com]

- 3. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cystathionine - Wikipedia [en.wikipedia.org]

- 6. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Redox control of the transsulfuration and glutathione biosynthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of L-Cysteine? [synapse.patsnap.com]

- 10. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 11. Cystathionine-β-Synthase: Molecular Regulation and Pharmacological Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

L-Cystathionine: A Pivotal Intermediate in Cysteine Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cysteine is a semi-essential amino acid with critical roles in protein structure, redox homeostasis, and the synthesis of vital biomolecules such as glutathione (B108866), taurine, and hydrogen sulfide (B99878) (H₂S). In mammals, the sole pathway for de novo cysteine biosynthesis is the reverse transsulfuration pathway, which converts methionine-derived homocysteine into cysteine. L-Cystathionine is the key, stable intermediate at the heart of this pathway, representing a critical metabolic node. The formation and cleavage of L-Cystathionine are catalyzed by two consecutive, pyridoxal-5'-phosphate (PLP)-dependent enzymes: Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CSE). The regulation of this pathway is tightly controlled through allosteric mechanisms and transcriptional control, ensuring metabolic flux is adjusted to cellular needs. Dysregulation of this pathway is implicated in numerous pathologies, including homocystinuria, cardiovascular diseases, and cancer, making its components attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the role of L-Cystathionine, the enzymology of its metabolism, quantitative data on pathway components, and detailed experimental protocols for its study.

The Core Pathway: Reverse Transsulfuration

In mammals, cysteine is synthesized from the essential amino acid methionine via the reverse transsulfuration pathway. This pathway salvages the sulfur atom from methionine, which is first converted to homocysteine, and condenses it with the carbon backbone of serine to form cysteine. L-Cystathionine is the central molecule in this two-step process.

-

Formation of L-Cystathionine: The first and rate-limiting step is the condensation of L-homocysteine and L-serine to form L-Cystathionine, catalyzed by Cystathionine β-synthase (CBS) . This reaction commits homocysteine to catabolism rather than its remethylation back to methionine.

-

Cleavage of L-Cystathionine: The second step involves the cleavage of L-Cystathionine by Cystathionine γ-lyase (CSE, also known as CTH) to yield L-cysteine, α-ketobutyrate, and ammonia.

This pathway is highly active in tissues such as the liver and kidneys, which are central to amino acid metabolism.

Regulatory Mechanisms

The flux of metabolites through the reverse transsulfuration pathway is meticulously regulated to maintain sulfur amino acid homeostasis and respond to cellular redox status.

Allosteric Regulation of CBS

CBS is a key regulatory point. In mammals, its activity is allosterically activated by S-adenosylmethionine (SAM), the cell's primary methyl donor. When methionine and SAM levels are high, SAM binds to a regulatory domain on CBS, inducing a conformational change that increases its catalytic activity by up to 5-fold. This mechanism serves two purposes:

-

It prevents the excessive accumulation of homocysteine by shunting it towards cysteine synthesis.

-

It links the transsulfuration pathway to the cellular methylation status.

Conversely, when SAM levels are low, CBS activity is basal, conserving homocysteine for remethylation back to methionine. Binding of SAM not only activates CBS but also stabilizes the protein, protecting it from degradation.

Transcriptional Regulation

The expression of both CBS and CSE genes is also subject to regulation. While CBS expression is relatively stable in many tissues, it can be influenced by transcription factors like Sp1/Sp3. CSE expression appears to be more dynamically regulated, with factors such as the farnesoid X receptor (FXR) being implicated in its control. This transcriptional oversight allows for longer-term adaptation to dietary changes or persistent metabolic stress.

Quantitative Data

The following tables summarize key quantitative parameters related to the enzymes and metabolites of the reverse transsulfuration pathway in humans.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (mM) | Vmax or kcat | Notes |

|---|---|---|---|---|

| Cystathionine β-synthase (CBS) | L-Serine | 1.2 - 2.2 | kcat = 1.3 - 2.5 s-1 | Data obtained using cysteamine (B1669678) as a co-substrate instead of L-homocysteine. |

| Cysteamine | 5.6 - 6.6 | Alternative substrate for L-homocysteine. | ||

| L-Homocysteine | ~0.25 - 2.5 | - | Km can vary significantly depending on assay conditions and enzyme source. |

| Cystathionine γ-lyase (CSE) | L-Cystathionine | 0.5 | 2.5 units/mg | One unit is the formation of 1 µmol of cysteine per hour. |

Table 2: Metabolite Concentrations in Human Plasma

| Metabolite | Typical Concentration Range (µM) | Notes |

|---|---|---|

| L-Homocysteine (Total) | 5 - 15 | Elevated levels (>15 µM) are a risk factor for cardiovascular disease. |

| L-Cysteine (Total) | 240 - 360 | The most abundant low-molecular-weight thiol in plasma. |

| L-Cystathionine | 0.065 - 0.301 | Very low concentration, reflecting its role as a transient intermediate. |

| L-Serine | 90 - 130 | A non-essential amino acid. |

| L-Methionine | 20 - 40 | An essential amino acid. |

Experimental Protocols

Accurate measurement of enzyme activities and metabolite levels is crucial for studying the transsulfuration pathway. The following sections provide detailed protocols for key assays.

Protocol: Spectrophotometric Assay for CBS Activity

This protocol is adapted from a continuous, coupled-enzyme assay that monitors the consumption of NADH. It uses cysteamine as an alternative substrate to homocysteine.

A. Reagents

-

Assay Buffer: 200 mM Tris-HCl, pH 8.0, purged with Argon for 15 min.

-

CBS Enzyme: Purified recombinant human CBS or tissue/cell lysate.

-

Substrate Stock 1: 300 mM L-Serine in Assay Buffer.

-

Substrate Stock 2: 300 mM Cysteamine in Assay Buffer.

-

Cofactor/Coupling Mix:

-

20 mM Phosphoenolpyruvate (PEP)

-

1 mM Pyridoxal-5'-phosphate (PLP)

-

6 mM NADH

-

10 mM MgCl₂

-

-

Coupling Enzymes:

-

Lysine Decarboxylase (LDC)

-

Phosphoenolpyruvate Carboxylase (PEPC)

-

L-Malate Dehydrogenase (MDH)

-

B. Procedure

-

Prepare a reaction master mix in a 96-well UV-transparent plate. For a 100 µL final volume per well, add:

-

40 µL Assay Buffer

-

10 µL Substrate Stock 1 (Final: 30 mM L-Serine)

-

10 µL Cofactor/Coupling Mix (Final: 2 mM PEP, 0.1 mM PLP, 0.6 mM NADH, 1 mM MgCl₂)

-

Sufficient amounts of LDC, PEPC, and MDH coupling enzymes.

-

20 µL of CBS enzyme sample (e.g., lysate diluted in Assay Buffer).

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of Substrate Stock 2 (Final: 30 mM Cysteamine).

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

-

Calculate the rate of NADH consumption (ε = 6220 M⁻¹cm⁻¹) to determine CBS activity. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Protocol: LC-MS/MS Quantification of L-Cystathionine

This protocol describes the quantification of L-Cystathionine and other related amino acids in plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

A. Reagents & Materials

-

Plasma/Serum Samples: Collected with appropriate anticoagulant (e.g., EDTA) and stored at -80°C.

-

Precipitation Solution: 30% (w/v) Sulfosalicylic acid (SSA) in water.

-

Internal Standard (IS) Solution: A mix of stable isotope-labeled amino acids (including L-Cystathionine-d4) in Mobile Phase A.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile in Water with 0.1% Formic Acid.

-

LC Column: A suitable reversed-phase or mixed-mode column for amino acid analysis.

B. Sample Preparation

-

Thaw plasma samples, calibrators, and quality controls on ice.

-

In a microcentrifuge tube, add 100 µL of sample.

-

Add 10 µL of Precipitation Solution (30% SSA). Vortex for 30 seconds.

-

Incubate at 4°C for 30 minutes to allow for complete protein precipitation.

-

Centrifuge at >12,000 x g for 5 minutes at 4°C.

-

Transfer 50 µL of the clear supernatant to a new tube or well plate.

-

Add 450 µL of the IS Solution. Vortex to mix.

-

The sample is now ready for injection into the LC-MS/MS system.

C. LC-MS/MS Parameters (Example)

-

Injection Volume: 4 µL

-

LC Gradient: A gradient from 100% Mobile Phase A to 95% Mobile Phase B over ~15 minutes.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Acquisition Mode: Selected Reaction Monitoring (SRM).

-

L-Cystathionine: Q1 m/z 223.1 → Q3 m/z 134.1

-

L-Cystathionine-d4 (IS): Q1 m/z 227.1 → Q3 m/z 138.1

-

-

Data Analysis: Quantify by calculating the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

Protocol: Western Blot for CBS/CSE Expression

This is a general protocol for assessing the relative protein expression levels of CBS and CSE in cell lysates or tissue homogenates.

A. Reagents

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Sample Buffer: 4X Laemmli buffer with β-mercaptoethanol.

-

Running Buffer: 1X Tris-Glycine SDS Running Buffer.

-

Transfer Buffer: 1X Tris-Glycine Transfer Buffer with 20% methanol.

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Primary Antibodies: Rabbit anti-CBS and Mouse anti-CSE (or other validated antibodies).

-

Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

B. Procedure

-

Lysis: Lyse cells or homogenized tissue in ice-cold Lysis Buffer. Centrifuge to pellet debris and collect the supernatant.

-

Quantification: Determine protein concentration of the lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein with 4X Sample Buffer and boil at 95-100°C for 5 minutes.

-

Electrophoresis: Load samples onto an SDS-PAGE gel (e.g., 10% acrylamide) and run until adequate separation is achieved.

-

Transfer: Transfer separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in Blocking Buffer) overnight at 4°C.

-

Washing: Wash the membrane 3 times for 5 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Repeat the wash step.

-

Detection: Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).

Relevance in Disease and Drug Development

The central role of the reverse transsulfuration pathway makes it a critical area of interest for understanding disease and developing novel therapeutics.

-

Homocystinuria: The most common cause of this inherited metabolic disorder is a deficiency in CBS activity, leading to a massive accumulation of homocysteine and a depletion of cysteine. This results in severe clinical manifestations, including thromboembolism, skeletal abnormalities, and intellectual disability.

-

Cancer: The transsulfuration pathway is often upregulated in certain cancers to meet the high demand for cysteine for glutathione synthesis, which helps cancer cells combat oxidative stress. This has led to the investigation of CBS and CSE inhibitors as potential anti-cancer agents.

-

Cardiovascular & Neurological Health: The pathway's product, H₂S, is now recognized as a critical gasotransmitter with vasodilatory, anti-inflammatory, and neuroprotective properties. Modulating the activity of CBS or CSE to control H₂S production is an active area of drug development for cardiovascular and neurodegenerative diseases.

Conclusion

L-Cystathionine stands as a crucial, though transient, junction in sulfur amino acid metabolism. Its synthesis and degradation, governed by the highly regulated enzymes CBS and CSE, dictate the metabolic fate of homocysteine and the cellular supply of cysteine. Understanding the intricate details of this pathway—from enzyme kinetics and regulation to the precise quantification of its intermediates—is paramount for researchers in basic science and is foundational for drug development professionals targeting a range of human diseases linked to metabolic and redox imbalance. The methodologies and data presented in this guide provide a robust framework for the continued investigation of this vital metabolic crossroads.

The Discovery and Scientific Journey of L-Cystathionine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Cystathionine, a pivotal intermediate in sulfur metabolism, stands at the crossroads of homocysteine and cysteine biosynthesis. Its discovery in the 1930s opened a new chapter in our understanding of amino acid biochemistry and its implications for human health. This technical guide provides an in-depth exploration of the discovery and history of L-Cystathionine research, detailing its biochemical significance, the enzymatic pathways it governs, and its association with various pathologies. This document offers a comprehensive resource for researchers, scientists, and professionals in drug development, complete with quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways.

Introduction

L-Cystathionine is a non-proteinogenic amino acid that serves as a critical intermediate in the transsulfuration pathway.[1][2] This pathway is essential for the synthesis of cysteine from the essential amino acid methionine, via the intermediate homocysteine.[3][4] The proper functioning of this pathway is vital for numerous physiological processes, including protein synthesis, glutathione (B108866) production, and the regulation of homocysteine levels.[1][5] Dysregulation of L-Cystathionine metabolism is implicated in several inherited metabolic disorders, such as homocystinuria and cystathioninuria, highlighting its clinical significance.[6][7] This whitepaper will delve into the historical milestones of L-Cystathionine research, its biochemical properties, the enzymes that govern its metabolism, and the analytical methods used to study it.

The Discovery and History of L-Cystathionine Research

The story of L-Cystathionine is intrinsically linked to the pioneering work of American biochemist Vincent du Vigneaud in the 1930s and 1940s.[1][8] His research on sulfur-containing amino acids led to the discovery of this crucial intermediate and the elucidation of the transsulfuration pathway.[1][9]

Key Historical Milestones:

-

1930s: Vincent du Vigneaud's laboratory was deeply involved in studying the metabolism of methionine and cysteine. His work established that a metabolic pathway existed for the interconversion of these two sulfur-containing amino acids.[1][8]

-

1931: Du Vigneaud discovered homocystine, the oxidized form of homocysteine, which he later identified as a key metabolic compound.[8]

-

Late 1930s - Early 1940s: Du Vigneaud and his team identified and named the intermediate molecule in this conversion process: L-Cystathionine.[1][8] They demonstrated that L-Cystathionine could support the growth of rats on a cysteine-deficient diet, indicating its role as a precursor to cysteine.[8]

-

1942: In a significant paper, du Vigneaud and Francis Birkley noted the formation of hydrogen sulfide (B99878) (H₂S) during the conversion of homocysteine and serine to cysteine in liver homogenates, a reaction now known to be a side product of the enzymes involved in L-Cystathionine metabolism.[1]

-

Post-1940s: Subsequent research focused on identifying and characterizing the enzymes responsible for the synthesis and cleavage of L-Cystathionine. This led to the discovery and detailed study of cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CTH or CGL).[1][10]

-

Mid-20th Century to Present: The clinical relevance of L-Cystathionine metabolism became increasingly apparent with the identification of genetic disorders like homocystinuria (due to CBS deficiency) and cystathioninuria (due to CTH deficiency).[6][7] This has spurred ongoing research into the pathological consequences of impaired transsulfuration and potential therapeutic interventions.

Biochemical Properties and Signaling Pathways

L-Cystathionine is a thioether formed from the condensation of homocysteine and serine.[2] Its central role is within the transsulfuration pathway , which operates in two main forms: the forward pathway (in bacteria and plants) and the reverse pathway (in mammals).[4]

The Reverse Transsulfuration Pathway in Mammals

In mammals, the reverse transsulfuration pathway converts homocysteine to cysteine. This pathway is crucial for homocysteine detoxification and the endogenous synthesis of cysteine.[1][4]

The two key enzymatic steps are:

-

Synthesis of L-Cystathionine: Catalyzed by cystathionine β-synthase (CBS) , this pyridoxal-5'-phosphate (PLP)-dependent enzyme condenses homocysteine with serine to form L-Cystathionine.[1][11]

-

Cleavage of L-Cystathionine: Cystathionine γ-lyase (CTH or CGL) , another PLP-dependent enzyme, cleaves L-Cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia.[1][2]

dot

Caption: The Reverse Transsulfuration Pathway in Mammals.

Regulation and Significance

The transsulfuration pathway is tightly regulated. S-adenosylmethionine (SAM), a key methyl donor, acts as an allosteric activator of CBS, thereby channeling excess methionine towards cysteine synthesis.[1][5] The generated cysteine is a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1][2]

Quantitative Data

The following tables summarize key quantitative data related to L-Cystathionine and the enzymes involved in its metabolism.

| Property | Value | Reference |

| Molar Mass | 222.26 g/mol | [12] |

| IUPAC Name | S-((R)-2-amino-2-carboxyethyl)-L-homocysteine | [2] |

| CAS Number | 56-88-2 | [2][12] |

Table 1: Physicochemical Properties of L-Cystathionine.

| Enzyme | Substrate | Km | Specific Activity / kcat | Organism/Conditions | Reference |

| Cystathionine β-synthase (CBS) | Homocysteine | 8 µmol/L | 8.5-27.0 nmol/h/mg protein (wildtype fibroblasts) | Human | [1] |

| Serine | 2.5 µmol/L | Human | [1] | ||

| L-Hcys | 2.0 mM (substrate inhibition) | Yeast | [6] | ||

| Cystathionine γ-lyase (CTH/CGL) | Cystathionine | 0.6 µmol/min/mg protein (wild-type) | Human | [8] | |

| Cystathionine | 0.03 µmol/min/mg protein (Q240E mutant) | Human | [8] |

Table 2: Kinetic Parameters of Enzymes in L-Cystathionine Metabolism.

| Fluid/Tissue | Normal Concentration Range | Pathological Conditions & Concentrations | Reference |

| Human Serum/Plasma | 65 to 301 nmol/L | Cobalamin (B12) Deficiency: 208 to 2,920 nmol/LFolate Deficiency: 138 to 4,150 nmol/LCBS Deficiency: 30 to 114 nmol/L (low or low-normal) | [13][14][15] |

| Human Cerebrospinal Fluid (CSF) | <1 µM | [14][15] | |

| Human Urine | 606 µg/g creatinine (B1669602) (as cystathionine ketimine) | Cystathioninuria: Elevated levels | [16] |

| Human Brain | Varies by region (e.g., higher in thalamus, lower in cerebellum) | [17][18] | |

| Human Liver | Present | [18] | |

| Human Kidney | Present | [18] |

Table 3: L-Cystathionine Concentrations in Human Tissues and Fluids.

Experimental Protocols

Accurate measurement of L-Cystathionine and the activity of related enzymes is crucial for both research and clinical diagnostics. Below are detailed methodologies for key experiments.

Quantification of L-Cystathionine by HPLC

This protocol is adapted from methods for the analysis of amino acids in biological fluids.[17][19][20]

Objective: To quantify the concentration of L-Cystathionine in biological samples (e.g., plasma, urine, tissue homogenates).

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

-

Reversed-phase C18 column.

-

Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA), phenylisothiocyanate (PITC), or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC)).

-

Mobile phases (e.g., acetonitrile, aqueous buffers).

-

L-Cystathionine standard.

-

Sample deproteinization agent (e.g., sulfosalicylic acid).

-

Centrifuge.

-

Syringe filters (0.22 µm).

Procedure:

-

Sample Preparation:

-

For plasma/serum: Deproteinize by adding an equal volume of 10% sulfosalicylic acid, vortex, and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

-

For urine: Dilute with the initial mobile phase as needed.

-

For tissue: Homogenize in a suitable buffer, followed by deproteinization and centrifugation.

-

-

Derivatization:

-

Mix a specific volume of the deproteinized supernatant with the derivatizing agent according to the manufacturer's protocol. This step is crucial for making the amino acids detectable by UV or fluorescence.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the amino acids using a gradient elution with the appropriate mobile phases.

-

Detect the derivatized L-Cystathionine at the appropriate wavelength (dependent on the derivatizing agent).

-

-

Quantification:

-

Create a standard curve using known concentrations of the L-Cystathionine standard.

-

Determine the concentration of L-Cystathionine in the sample by comparing its peak area to the standard curve.

-

dot

Caption: Workflow for L-Cystathionine Quantification by HPLC.

Cystathionine β-Synthase (CBS) Activity Assay

This protocol is based on a colorimetric coupled enzyme assay.[9]

Objective: To measure the activity of CBS in cell or tissue extracts.

Materials:

-

Spectrophotometer.

-

Cystathionine γ-lyase (CGL) as a coupling enzyme.

-

L-serine and L-homocysteine (substrates).

-

Pyridoxal-5'-phosphate (PLP).

-

Ninhydrin (B49086) reagent.

-

Reaction buffer (e.g., Tris-HCl, pH 8.6).

-

Cell or tissue homogenates.

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, PLP, L-serine, and the coupling enzyme CGL.

-

-

Enzyme Reaction:

-

Add the cell or tissue homogenate to the reaction mixture.

-

Initiate the reaction by adding L-homocysteine.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

-

Detection of Cysteine:

-

The CBS in the sample will produce L-Cystathionine, which is then cleaved by the coupling enzyme CGL to produce L-cysteine.

-

Stop the reaction and add the ninhydrin reagent.

-

Boil the samples to allow for color development.

-

-

Measurement:

-

Measure the absorbance at 560 nm.

-

The amount of cysteine produced is proportional to the CBS activity.

-

-

Calculation:

-

Calculate the CBS activity based on a standard curve of known cysteine concentrations.

-

Cystathionine γ-Lyase (CTH/CGL) Activity Assay

This protocol is based on a colorimetric assay measuring the production of α-ketobutyrate.[21]

Objective: To measure the activity of CTH/CGL in cell or tissue extracts.

Materials:

-

Spectrophotometer.

-

L-Cystathionine (substrate).

-

Pyridoxal-5'-phosphate (PLP).

-

Ninhydrin reagent.

-

Reaction buffer (e.g., Bis-Tris Propane, pH 8.25).

-

Cell or tissue homogenates.

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the reaction buffer and PLP.

-

-

Enzyme Reaction:

-

Add the cell or tissue homogenate to the reaction mixture.

-

Start the reaction by adding L-Cystathionine.

-

Incubate at 37°C for a specific time.

-

-

Termination and Detection:

-

Terminate the reaction by adding an acidic solution (e.g., glacial acetic acid) and the ninhydrin reagent.

-

Boil the samples to facilitate the reaction of ninhydrin with the product α-ketobutyrate.

-

-

Measurement:

-

Measure the absorbance at a wavelength specific for the ninhydrin-α-ketobutyrate adduct.

-

-

Calculation:

-

Determine the CTH/CGL activity from a standard curve of α-ketobutyrate.

-

Clinical Significance and Drug Development

The clinical importance of L-Cystathionine metabolism is primarily associated with genetic defects in the enzymes CBS and CTH.

-

Homocystinuria (CBS Deficiency): This is the most common inborn error of sulfur metabolism.[7] A deficiency in CBS leads to the accumulation of homocysteine and methionine, and low levels of cysteine and L-Cystathionine.[22] Clinical manifestations include thromboembolism, skeletal abnormalities, and intellectual disability.[7] Treatment often involves a methionine-restricted diet, supplementation with pyridoxine (B80251) (a cofactor for CBS), and betaine.

-

Cystathioninuria (CTH Deficiency): A deficiency in CTH results in the accumulation of L-Cystathionine in the plasma and urine.[6] While often considered a benign condition, it can be associated with neurological and developmental issues in some individuals.[6]

The transsulfuration pathway and its components are potential targets for drug development. For instance, modulating the activity of CBS or CTH could be a therapeutic strategy for managing hyperhomocysteinemia and related cardiovascular risks. Furthermore, understanding the regulation of this pathway is crucial in the context of diseases where oxidative stress is a key factor, given its role in glutathione synthesis.

Conclusion

The discovery of L-Cystathionine by Vincent du Vigneaud was a seminal moment in biochemistry, paving the way for a deeper understanding of sulfur amino acid metabolism. Decades of research have solidified its central role in the transsulfuration pathway and its critical importance in human health and disease. This technical guide has provided a comprehensive overview of the history, biochemistry, and analytical methodologies related to L-Cystathionine. As research continues to unravel the complexities of metabolic pathways, L-Cystathionine and the enzymes that regulate it will undoubtedly remain a key focus for scientists and clinicians, with the potential for new diagnostic and therapeutic innovations.

References

- 1. A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WikiGenes - CTH - cystathionine gamma-lyase [wikigenes.org]

- 3. cloud-clone.com [cloud-clone.com]

- 4. tandfonline.com [tandfonline.com]

- 5. assaygenie.com [assaygenie.com]

- 6. Kinetics of the yeast cystathionine beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic stability of cystathionine beta-synthase can be modulated by structural analogs of S-adenosylmethionine: Potential approach to pharmacological chaperone therapy for homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic Properties of Polymorphic Variants and Pathogenic Mutants in Human Cystathionine γ-Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Guidelines for the diagnosis and management of cystathionine beta-synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of cystathionine beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Elevation of serum cystathionine levels in patients with cobalamin and folate deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Human Metabolome Database: Showing metabocard for L-Cystathionine (HMDB0000099) [hmdb.ca]

- 15. Showing Compound L-Cystathionine (FDB001976) - FooDB [foodb.ca]

- 16. Detection of cystathionine and lanthionine ketimines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. RP-HPLC method for quantitative determination of cystathionine, cysteine and glutathione: An application for the study of the metabolism of cysteine in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. L-Cystathionine | C7H14N2O4S | CID 439258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]

- 20. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 21. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

L-Cystathionine's Crucial Role in Redox Homeostasis: A Technical Guide

Executive Summary

Redox homeostasis is fundamental to cellular health, and its dysregulation is a key factor in a multitude of pathological conditions. The transsulfuration pathway (TSP) has emerged as a critical nexus in maintaining this delicate balance. At the heart of this pathway lies L-Cystathionine, an intermediate metabolite that serves as a pivotal precursor for the synthesis of two major redox-modulating molecules: the ubiquitous antioxidant glutathione (B108866) (GSH) and the gaseous signaling molecule hydrogen sulfide (B99878) (H₂S). This technical guide provides an in-depth exploration of L-Cystathionine's involvement in redox biology, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the core biochemical pathways. Understanding the intricate regulation and function of L-Cystathionine metabolism offers promising avenues for therapeutic intervention in diseases characterized by oxidative stress.

Introduction to Redox Homeostasis

Cellular life operates within a tightly controlled redox environment, where the balance between reactive oxygen species (ROS) production and elimination is paramount. ROS, such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), are natural byproducts of aerobic metabolism and play essential roles in cell signaling.[1] However, under conditions of stress, excessive ROS production can overwhelm the cell's antioxidant defense systems, leading to oxidative damage to lipids, proteins, and nucleic acids.[2] This state of imbalance, known as oxidative stress, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3][4] Cells have evolved sophisticated antioxidant systems to counteract oxidative stress, with the glutathione system being one of the most crucial.

The Transsulfuration Pathway: The Central Hub for L-Cystathionine Metabolism

The transsulfuration pathway (TSP) is the sole metabolic route for the de novo synthesis of cysteine in mammals, channeling sulfur from methionine to cysteine via L-Cystathionine.[5] This pathway is not only essential for protein synthesis but is a cornerstone of redox regulation by providing the cysteine necessary for the production of major antioxidants.[6]

Synthesis of L-Cystathionine via Cystathionine (B15957) Beta-Synthase (CBS)

The first and rate-limiting step of the TSP is the condensation of homocysteine and serine to form L-Cystathionine.[7] This irreversible reaction is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, Cystathionine Beta-Synthase (CBS).[8][9] CBS activity is subject to complex allosteric regulation; for instance, S-adenosylmethionine (SAM) acts as an activator, signaling an abundance of methionine and promoting the flow of homocysteine into the TSP for cysteine synthesis.[8]

Conversion to L-Cysteine via Cystathionine Gamma-Lyase (CSE)

L-Cystathionine is subsequently cleaved by another PLP-dependent enzyme, Cystathionine Gamma-Lyase (CSE, also known as CTH), to produce L-cysteine, α-ketobutyrate, and ammonia.[10][11] The L-cysteine produced is the primary substrate for the synthesis of glutathione and can also be used for the generation of hydrogen sulfide.[3]

L-Cystathionine's Contribution to Major Antioxidant Systems

The central role of L-Cystathionine in redox homeostasis stems from its position as the direct precursor to L-cysteine, which fuels the synthesis of both glutathione and hydrogen sulfide.

The Gateway to Glutathione (GSH) Synthesis

Glutathione (γ-L-glutamyl-L-cysteinylglycine) is the most abundant non-protein thiol in mammalian cells and a master antioxidant.[12] It directly scavenges ROS and acts as a cofactor for antioxidant enzymes like glutathione peroxidase. The availability of cysteine is the rate-limiting factor for GSH synthesis.[6] By providing a steady supply of cysteine, the TSP, through the intermediacy of L-Cystathionine, is quantitatively critical for maintaining the intracellular GSH pool.[13] Studies have shown that under oxidative stress, the flux through the TSP increases to replenish depleted GSH levels, highlighting a dynamic and responsive protective mechanism.[13][14]

A Source for Hydrogen Sulfide (H₂S) Production

Hydrogen sulfide (H₂S) is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," with potent cytoprotective and antioxidant effects.[15] Both CBS and CSE can produce H₂S from L-cysteine.[3][16] H₂S exerts its antioxidant effects through several mechanisms, including the scavenging of ROS, the upregulation of antioxidant enzymes, and the preservation of mitochondrial function.[17] By serving as the precursor to the H₂S substrate L-cysteine, L-Cystathionine is integral to the endogenous production of this protective signaling molecule.

Below is a diagram illustrating the central role of L-Cystathionine within the transsulfuration pathway and its connection to the synthesis of glutathione and hydrogen sulfide.

Quantitative Analysis of L-Cystathionine's Role

To fully appreciate the significance of the transsulfuration pathway in redox homeostasis, it is essential to examine the quantitative data derived from biochemical and cellular studies.

Table 1: Kinetic Parameters of Key Transsulfuration Enzymes

This table summarizes the kinetic parameters for human Cystathionine Beta-Synthase (CBS) and Cystathionine Gamma-Lyase (CSE), the two core enzymes in L-Cystathionine metabolism.

| Enzyme | Substrate(s) | Kₘ (mM) | Vₘₐₓ or k꜀ₐₜ | Organism/Source |

| Cystathionine γ-Lyase (CSE) | L-Cystathionine | 0.5 | 2.5 units/mg | Human (recombinant) |

| Cystathionine β-Synthase (CBS) | L-Serine, Cysteamine* | 1.2 ± 0.2 (Ser) 5.6 ± 2.2 (Cys-NH₂) | 1.3 ± 0.1 s⁻¹ | Human (recombinant) |

| Cystathionine β-Synthase (CBS) | L-Serine, L-Homocysteine | 1.2 (Ser) | Not Reported | Yeast (recombinant) |

*Note: Data for human CBS with its natural thiol substrate, L-homocysteine, is limited. Cysteamine is a substrate analog used for kinetic characterization.[1] Data for yeast CBS is included for comparison.[18]

Table 2: Impact of Oxidative Stress on Transsulfuration Flux

This table illustrates the cellular response to oxidative challenge, demonstrating the upregulation of the transsulfuration pathway to boost the production of antioxidant precursors.

| Cell Line | Oxidant Treatment (100 µM) | Baseline Cystathionine Production | Cystathionine Production under Stress | Fold Increase |

| Human Hepatoma (HepG2) | H₂O₂ | 82 ± 7 | 136 ± 15 | ~1.6 |

| Human Hepatoma (HepG2) | t-Butyl Hydroperoxide | 82 ± 7 | 172 ± 23 | ~2.1 |

*Units: µmol·h⁻¹·(L of cells)⁻¹. Data sourced from Mosharov et al., 2000.[13]

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the role of L-Cystathionine and the transsulfuration pathway in redox biology.

Protocol: Measurement of Cystathionine Gamma-Lyase (CSE) Activity

This protocol is adapted from a colorimetric assay that measures the production of cysteine from L-Cystathionine using an acid-ninhydrin reagent.

1. Reagent Preparation:

- Lysis Buffer: 10 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 0.1 mM DTT, 1 µM PLP, pH 8.0, supplemented with a protease inhibitor cocktail.

- Assay Buffer: 200 mM Bis-Tris Propane, pH 8.25.

- Substrate Solution: L-Cystathionine dissolved in Assay Buffer to the desired final concentration (e.g., 10 mM stock).

- Acid-Ninhydrin Reagent: Prepare as described by Gaitonde, 1967. This typically involves a solution of ninhydrin (B49086) in a mixture of acetic acid and phosphoric acid.

- Stopping Solution: Glacial acetic acid.

2. Sample Preparation (Cell Lysate):

- Harvest cells and wash with ice-cold PBS.

- Resuspend the cell pellet in Lysis Buffer.

- Lyse the cells by sonication on ice.

- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

- Collect the supernatant (crude lysate) and determine the protein concentration using a standard method like the Bradford assay.

3. Enzyme Assay Procedure:

- Prepare a reaction mixture in a microcentrifuge tube containing: Assay Buffer, 0.5 mg/ml BSA, 50 µM PLP, and 1 mM DTT.

- Add a specific amount of crude lysate (e.g., 35 µL containing 50-200 µg of protein) to the reaction mixture.

- Pre-incubate the mixture at 37°C for 5 minutes.

- Initiate the reaction by adding the L-Cystathionine substrate solution. The final reaction volume is typically 200 µL.

- Incubate at 37°C for a defined period (e.g., 60 minutes).

- Terminate the reaction by taking a 50 µL aliquot and mixing it with 50 µL of the Stopping Solution (glacial acetic acid).

- Add 50 µL of the acid-ninhydrin reagent to the terminated reaction mix.

- Boil the samples in a water bath for 10 minutes.

- Cool the samples rapidly in an ice water bath.

- Dilute the samples by adding 850 µL of 95% ethanol.

- Measure the absorbance at 560 nm using a spectrophotometer.

- Calculate the amount of cysteine produced by comparing the absorbance to a standard curve generated with known concentrations of L-cysteine.

- Enzyme activity is typically expressed as µmol of cysteine formed per minute per mg of protein.

Protocol: Quantification of Thiols (GSH, L-Cystathionine) by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of L-Cystathionine, glutathione, and related thiols in biological samples, based on established LC-MS/MS methods.

1. Reagent Preparation:

- Extraction/Precipitation Solution: 2% Sulfosalicylic acid (SSA) or ice-cold methanol/acetonitrile mixture.

- Alkylation Reagent (for thiols): N-Ethylmaleimide (NEM) solution to prevent auto-oxidation of free thiols like GSH and cysteine.

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Internal Standards: Stable isotope-labeled versions of the analytes (e.g., ¹³C,¹⁵N-GSH; D4-Cystathionine).

2. Sample Preparation:

- Harvest cells (e.g., 1-5 million) and wash twice with ice-cold PBS.

- Immediately add ice-cold Extraction/Precipitation Solution containing the Alkylation Reagent (e.g., NEM) and internal standards. This step simultaneously lyses the cells, precipitates proteins, and stabilizes the thiols.

- Vortex vigorously and incubate on ice for 10-15 minutes.

- Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

- Carefully collect the supernatant and transfer it to an autosampler vial for analysis.

3. LC-MS/MS Analysis:

- LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reversed-phase column (e.g., C18) is commonly used. An Intrada Amino Acid column is effective for separating these polar compounds.

- Gradient Elution: Develop a gradient using Mobile Phases A and B to achieve separation of the analytes. A typical run time is 5-15 minutes.

- Mass Spectrometer: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.